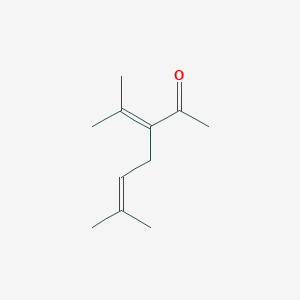

3-Isopropylidene-6-methyl-5-hepten-2-one

Description

BenchChem offers high-quality 3-Isopropylidene-6-methyl-5-hepten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylidene-6-methyl-5-hepten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2520-63-0 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6-methyl-3-propan-2-ylidenehept-5-en-2-one |

InChI |

InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6H,7H2,1-5H3 |

InChI Key |

XUOWQIBGRJIEDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(=C(C)C)C(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability Profile: 3-Isopropylidene-6-methyl-5-hepten-2-one

The following technical guide provides an in-depth analysis of the thermodynamic stability, structural integrity, and physicochemical behavior of 3-Isopropylidene-6-methyl-5-hepten-2-one (CAS 2520-63-0). This document is designed for research scientists and process engineers involved in the synthesis, formulation, or stability testing of terpene-derived ketones.

Executive Summary

3-Isopropylidene-6-methyl-5-hepten-2-one (C₁₁H₁₈O) is a cross-conjugated dienone characterized by a high degree of steric substitution around the

While kinetically stable against auto-oxidation under ambient conditions due to the lack of abstractable allylic protons at the critical C3 position, the molecule exhibits specific thermal and acid-catalyzed reactivities. This guide details the thermodynamic parameters, isomerization pathways, and experimental protocols required to validate its integrity in formulation and synthesis.

Chemical Identity & Structural Analysis[2]

Molecular Architecture

The stability of 3-Isopropylidene-6-methyl-5-hepten-2-one is dictated by its unique "skipped" cross-conjugated framework. Unlike linear polyenes, the conjugation is interrupted, creating two distinct electronic domains.

| Feature | Specification | Thermodynamic Implication |

| CAS Number | 2520-63-0 | Unique Identifier |

| Formula | C₁₁H₁₈O | Molecular Weight: 166.26 g/mol |

| Backbone | 6-methyl-5-hepten-2-one | Parent terpene skeleton |

| C3-Substituent | Isopropylidene (=C(CH₃)₂) | Tetrasubstituted alkene (High Stability) |

| Conjugation | Resonance stabilization energy (~15-20 kJ/mol) | |

| Sterics | C3 Quaternary Center | Kinetic barrier to Michael addition |

Structural Diagram

The following graph illustrates the connectivity and the distinct "insulated" double bond at C5 versus the conjugated system at C3.

Thermodynamic Stability & Isomerization

The Thermodynamic Product

In the synthesis of this molecule (typically via Aldol condensation of 6-methyl-5-hepten-2-one with acetone equivalents), two primary isomers can form upon dehydration:

- -unsaturated isomer (Isopropenyl): The double bond is terminal. Less substituted.

- -unsaturated isomer (Isopropylidene): The double bond is internal and conjugated with the carbonyl.

Thermodynamic Verdict: The Isopropylidene form (Target) is the thermodynamic product.

-

Reasoning: The formation of a tetrasubstituted double bond (Zaitsev product) conjugated with a carbonyl group provides maximum stabilization. Although steric clash exists between the acetyl methyl and the isopropylidene methyls, the electronic stabilization energy (ESE) of the conjugated system outweighs the steric strain enthalpy.

Isomerization Pathways

Under acidic conditions or high thermal stress (>150°C), the molecule may undergo isomerization. The primary risk is the migration of the C5=C6 double bond into conjugation, although this requires a multi-step hydride shift mechanism which is energetically costly.

Kinetic Stability & Reactivity Profile

Thermal Stability

-

Operating Range: Stable up to 120°C in inert atmosphere.

-

Decomposition: Onset typically observed >180°C (DSC).

-

Mechanism: At elevated temperatures, the molecule is susceptible to ene-reactions or polymerization due to the electron-rich nature of the tetrasubstituted double bond.

Chemical Reactivity

| Reactant Class | Reactivity Prediction | Mechanism |

| Nucleophiles (Michael Donors) | Low | The |

| Oxidants (O₃, KMnO₄) | High | Both double bonds are electron-rich. The isolated C5=C6 bond is particularly prone to ozonolysis or epoxidation. |

| Acids (H⁺) | Moderate | Strong acids may catalyze the migration of the C5 double bond or facilitate hydration of the isopropylidene group. |

| Bases (OH⁻) | High Stability | The molecule lacks |

Synthesis & Isolation Context

Understanding the synthesis aids in identifying impurities that affect stability. The compound is typically synthesized via a Phase Transfer Catalyzed (PTC) aldol condensation.

-

Precursors: 6-Methyl-5-hepten-2-one + Acetone.[1]

-

Catalyst: Quaternary ammonium salts (e.g., Trimethylstearylammonium Chloride [CAS 112-03-8]) are often used to facilitate the interface between the organic ketone and aqueous base.

-

Implication: Residual quaternary ammonium salts can act as surfactants, potentially catalyzing hydrolysis or emulsion formation in final formulations. Purification via distillation is critical.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of 3-Isopropylidene-6-methyl-5-hepten-2-one, the following "Self-Validating" protocols are recommended.

Accelerated Thermal Stability Testing (DSC)

Objective: Determine the onset of thermal decomposition.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 5-10 mg of pure liquid in a hermetically sealed aluminum pan.

-

Reference: Empty sealed aluminum pan.

-

Ramp: 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

-

Analysis: Identify the onset temperature (

) of any exothermic event.-

Pass Criteria: No exotherm below 150°C.

-

Isomeric Purity Tracking (GC-MS)

Objective: Quantify thermodynamic drift (isomerization) over time.

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

-

Carrier: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: MS (EI, 70eV). Monitor molecular ion (

166) and fragmentation pattern. -

Validation: The target peak (Isopropylidene) should elute after the Isopropenyl isomer due to higher boiling point (conferred by polarity/conjugation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9862, 6-Methyl-5-hepten-2-one. Retrieved from [Link]

-

OECD SIDS (2003). 6-Methylhept-5-en-2-one: SIDS Initial Assessment Report for SIAM 16. UNEP Publications. Retrieved from [Link]

-

ChemSrc (2025). CAS 2520-63-0 Entry and Related Quaternary Ammonium Catalysts. Retrieved from [Link][2]

Sources

Natural occurrence of 3-Isopropylidene-6-methyl-5-hepten-2-one in essential oils

An In-depth Technical Guide to Acyclic Monoterpene Ketones in Essential Oils

A Note on Nomenclature: Identifying 3-Isopropylidene-6-methyl-5-hepten-2-one

The compound "3-Isopropylidene-6-methyl-5-hepten-2-one" does not correspond to a commonly recognized structure in phytochemical literature. It is likely a non-standard name or a structural variation of more prevalent acyclic monoterpene ketones found in essential oils. This guide will focus on two structurally related and commercially significant compounds that fit the general description and are well-documented as natural constituents of essential oils: Geranylacetone and 6-Methyl-5-hepten-2-one . We will explore their natural occurrence, biosynthesis, extraction, and analysis, providing a comprehensive resource for researchers in the field.

Part 1: Core Concepts and Chemical Identity

Introduction to Acyclic Monoterpene Ketones in Essential Oils

Acyclic monoterpene ketones are a class of volatile organic compounds that contribute significantly to the aromatic profiles of many essential oils. These compounds are biosynthesized by plants and play roles in defense, pollination, and as metabolic byproducts.[1][2] For researchers and professionals in drug development and fragrance industries, understanding the natural sources, biosynthesis, and analytical chemistry of these molecules is paramount for quality control, product development, and exploring potential therapeutic applications.

Chemical Profiles

1.2.1 Geranylacetone

-

Synonyms: (5E)-6,10-dimethylundeca-5,9-dien-2-one, Trans-Geranylacetone[3]

-

Molecular Formula: C13H22O[3]

-

Molecular Weight: 194.31 g/mol [4]

-

Description: A colorless liquid with a floral, fruity odor.[4][5] It is a key flavor component in various plants and is also an important intermediate in the synthesis of other terpenoids like nerolidol, farnesol, and Vitamin E.[3][4]

1.2.2 6-Methyl-5-hepten-2-one

-

Molecular Formula: C8H14O[1]

-

Molecular Weight: 126.20 g/mol [7]

-

Description: A colorless to yellowish liquid with a strong, green, citrus-like odor.[1][6][8] It is a volatile component in many essential oils and also acts as an alarm pheromone in some insects.[1]

Part 2: Natural Occurrence and Biosynthesis

Natural Distribution

Geranylacetone and 6-Methyl-5-hepten-2-one are found in a variety of plant species, contributing to their characteristic scents and flavors. The concentration of these compounds can vary significantly based on the plant species, geographical location, climate, and extraction method used.

Table 1: Natural Occurrence of Geranylacetone and 6-Methyl-5-hepten-2-one in Selected Essential Oils

| Compound | Plant Source | Common Name | Plant Part | Reference |

| Geranylacetone | Lonicera japonica | Japanese Honeysuckle | - | [3] |

| Nelumbo nucifera | Sacred Lotus | - | [3] | |

| Passiflora edulis | Passionflower | - | [4][5] | |

| Solanum lycopersicum | Tomato | Fruit | [4][5] | |

| Camellia sinensis | Tea | Leaves | [4][5] | |

| Mentha species | Mint | Leaves | [4][5] | |

| 6-Methyl-5-hepten-2-one | Cymbopogon species | Lemongrass, Citronella | - | [1][6] |

| Cymbopogon martinii | Palmarosa | - | [1][6] | |

| Lindera benzoin | Spicebush | Leaves | [9] | |

| Malus domestica | Apple | Fruit/Peel | [7] | |

| Prunus armeniaca | Apricot | Fruit | [10] | |

| Betula species | Birch | - | [10] |

Biosynthetic Pathways

The biosynthesis of these acyclic monoterpene ketones is linked to the degradation of larger isoprenoid precursors, primarily carotenoids.[11] Plants synthesize isoprenoids through two main pathways: the mevalonate (MVA) pathway in the cytosol and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway in the plastids.[12]

The formation of 6-methyl-5-hepten-2-one and other apocarotenoids arises from the oxidative cleavage of carotenoids, a process that can be either enzymatic (via carotenoid cleavage dioxygenases - CCDs) or non-enzymatic.[11] For instance, 6-methyl-5-hepten-2-one is a known degradation product of carotenoids in fruit, contributing to their flavor profile.[11][13]

Caption: Generalized biosynthetic pathway of terpenoids and apocarotenoids in plants.

Part 3: Extraction and Analytical Methodologies

Extraction of Essential Oils

The choice of extraction method is critical as it directly impacts the qualitative and quantitative composition of the essential oil.[14][15] For volatile ketones like Geranylacetone and 6-Methyl-5-hepten-2-one, several methods are employed.

3.1.1 Steam Distillation

This is a widely used technique for extracting volatile compounds.[16][17] Steam is passed through the plant material, causing the volatile components to vaporize. The vapor mixture is then condensed, and the essential oil is separated from the aqueous phase.[17]

-

Rationale: Steam distillation is effective for thermolabile compounds as the temperature is maintained at or near 100°C. It is a well-established and relatively inexpensive method. However, the high temperature can still cause degradation of some sensitive molecules.

3.1.2 Solvent Extraction

This method is suitable for compounds that are less volatile or present in low concentrations.[14][18] An organic solvent (e.g., hexane, ethanol) is used to dissolve the aromatic compounds from the plant material. The solvent is then evaporated to yield a concentrate known as an absolute.

-

Rationale: Solvent extraction can yield a more complete aromatic profile compared to distillation. The primary drawback is the potential for residual solvent in the final product, which may be a concern for food and pharmaceutical applications.[14]

3.1.3 Modern and Novel Techniques

More advanced methods are gaining traction due to their efficiency and reduced environmental impact. These include:

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[18]

-

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent.[15] This method is highly tunable and yields a very pure extract free of solvent residues.[17]

Analytical Workflow: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils due to its high resolution and sensitivity.[16][19][20]

Caption: Standard workflow for the GC-MS analysis of essential oils.

3.2.1 Detailed GC-MS Protocol

The following is a representative protocol for the quantification of 6-Methyl-5-hepten-2-one in a fruit matrix, which can be adapted for other essential oils.

1. Sample Preparation (Liquid-Liquid Extraction) [13]

-

Objective: To extract the volatile compounds from a complex matrix into an organic solvent suitable for GC-MS analysis.

-

Procedure:

-

Homogenize a known weight of the sample (e.g., 1g of fruit tissue) with a suitable buffer.

-

Add an internal standard (e.g., a known concentration of a compound with similar chemical properties but a different retention time).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).

-

Centrifuge to separate the phases and collect the organic layer.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

The extract is now ready for GC-MS analysis.

-

2. GC-MS Instrumental Parameters

-

Objective: To achieve optimal separation and detection of the target analyte.

-

Typical Parameters:

-

GC System: Agilent GC-MS or equivalent.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Mode: Splitless or split, depending on the concentration.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min. (This program should be optimized for the specific essential oil).

-

MS System:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

3. Data Analysis and Quantification

-

Objective: To identify and quantify the target compound based on its retention time and mass spectrum.

-

Procedure:

-

Identification: The target compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the mass spectrum against a library (e.g., NIST).

-

Quantification: A calibration curve is generated using a series of dilutions of the reference standard with a fixed concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.[13]

-

Part 4: Conclusion

The natural occurrence of acyclic monoterpene ketones like Geranylacetone and 6-Methyl-5-hepten-2-one in essential oils is of significant interest to the flavor, fragrance, and pharmaceutical industries. A thorough understanding of their distribution in nature, biosynthetic origins, and the methods for their extraction and analysis is crucial for leveraging their potential. The protocols and methodologies outlined in this guide provide a framework for researchers to accurately identify and quantify these valuable natural products, ensuring quality and consistency in their applications. Future research may focus on elucidating the specific enzymatic steps in their biosynthesis across different plant species and exploring their potential biological activities.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.

Sources

- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. foreverest.net [foreverest.net]

- 5. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 6. guidechem.com [guidechem.com]

- 7. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 8. 6-Methylhept-5-en-2-one - Hazardous Agents | Haz-Map [haz-map.com]

- 9. The Phytochemistry of Cherokee Aromatic Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. Editorial: Interactions Between Biochemical Pathways Producing Plant Colors and Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 13. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selection of essential oil extraction methods using the analytic hierarchy process (AHP) and the preference ranking organization method for enrichment evaluations (PROMETHEE) approaches - Journal of King Saud University - Science [jksus.org]

- 15. EFFECT OF EXTRACTION METHODS ON THE COMPOSITION OF ESSENTIAL OILS - ishs [ishs.org]

- 16. iipseries.org [iipseries.org]

- 17. longdom.org [longdom.org]

- 18. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocols for 3-Isopropylidene-6-methyl-5-hepten-2-one

This Application Note is structured to provide an authoritative, reproducible, and scientifically grounded guide for the synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one (CAS: 2520-63-0).[1]

Executive Summary & Molecule Profile[1]

3-Isopropylidene-6-methyl-5-hepten-2-one is a specialized cross-conjugated dienone, structurally related to the pseudoionone family.[1] It serves as a critical intermediate in the synthesis of complex terpenes, fragrance compounds, and potentially as a precursor in the manufacture of vitamins (e.g., Vitamin E/K analogues).

Unlike its linear isomer (pseudoionone), this molecule features an isopropylidene moiety at the

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(1-methylethylidene)-6-methyl-5-hepten-2-one |

| Molecular Formula | |

| Molecular Weight | 166.26 g/mol |

| CAS Number | 2520-63-0 |

| Key Functional Groups | Conjugated Enone, Prenyl (Dimethylallyl), Ketone |

Retrosynthetic Analysis & Strategy

The synthesis of 3-isopropylidene-6-methyl-5-hepten-2-one presents a regioselectivity challenge. The precursor, 6-methyl-5-hepten-2-one (Sulcatone), has two nucleophilic sites for aldol condensation:[1]

-

C1 (Methyl): Kinetic, less hindered (leads to linear pseudoionone).[1]

-

C3 (Methylene): Thermodynamic, more hindered (leads to the target branched isomer).[1]

To install the isopropylidene group at C3, we utilize a Phase-Transfer Catalyzed (PTC) approach.[1] The PTC environment (organic/aqueous interface) often modifies the transition state energy, favoring the formation of the more substituted enolate or allowing for equilibrium control that leads to the thermodynamic product (the target molecule) upon dehydration.

Reaction Scheme (DOT Diagram)

Figure 1: Retrosynthetic pathway illustrating the PTC-mediated condensation of Sulcatone and Acetone.

Experimental Protocol: PTC-Mediated Synthesis

This protocol utilizes Trimethylstearylammonium Chloride (or Aliquat 336) as a phase transfer catalyst.[1] The quaternary ammonium salt facilitates the transfer of hydroxide ions into the organic phase, generating the enolate of 6-methyl-5-hepten-2-one which then attacks acetone.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Notes |

| 6-Methyl-5-hepten-2-one | 1.0 | Substrate | >98% purity recommended |

| Acetone | 5.0 - 10.0 | Reagent/Solvent | Large excess drives equilibrium |

| NaOH (50% aq) | 2.0 | Base | High concentration required for dehydration |

| Trimethylstearylammonium Cl | 0.05 (5 mol%) | Catalyst | Critical for interfacial transfer |

| Toluene | Solvent | Optional (if Acetone reflux is insufficient) | Use if higher temp needed |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Apparatus: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a digital internal thermometer.

-

Charging: Add 6-methyl-5-hepten-2-one (0.1 mol, 12.6 g) and Acetone (1.0 mol, ~73 mL) to the flask.

-

Catalyst Addition: Add Trimethylstearylammonium Chloride (1.7 g, 5 mmol). Stir at room temperature for 10 minutes to ensure dispersion.

-

Base Addition: Slowly add 50% NaOH solution (16 g NaOH in 16 mL water) dropwise over 20 minutes. Note: Exotherm is possible; monitor temperature.[1]

Phase 2: Reaction & Dehydration[1][8]

-

Heating: Heat the mixture to a gentle reflux (internal temp ~56-60°C).

-

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 9:1) or GC-MS.[1][9]

Phase 3: Work-up & Purification[1]

-

Quench: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water.

-

Neutralization: Neutralize carefully with 10% HCl to pH ~7-8. Do not acidify strongly, as the prenyl double bond is acid-sensitive.[1]

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Washing: Wash combined organics with Brine (

mL) and water.[1] Dry over anhydrous -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator) to yield the crude yellow oil.

-

Distillation: Purify via fractional vacuum distillation.

Mechanistic Workflow (PTC Cycle)

The Phase Transfer Catalyst is the linchpin of this synthesis, allowing the use of aqueous NaOH to deprotonate the ketone in the organic phase efficiently.

Figure 2: Catalytic cycle of the quaternary ammonium salt (Q+) facilitating the base-mediated condensation.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

| Technique | Parameter | Expected Signal/Observation |

| GC-MS | Molecular Ion | |

| 1H NMR | Isopropylidene Methyls | Two singlets (or one broad singlet) at |

| 1H NMR | Olefinic Proton (C5) | Triplet or multiplet at |

| IR Spectroscopy | Carbonyl Stretch | Strong band at |

| IR Spectroscopy | C=C Stretch | Band at |

Safety & Troubleshooting

-

Regioselectivity Issues: If the linear isomer (Pseudoionone-like) is observed, lower the reaction temperature and increase the steric bulk of the catalyst (e.g., use Tetrabutylammonium bromide instead of Trimethylstearyl).

-

Polymerization: Acetone can self-condense to form phorone or mesitylene derivatives.[1] Ensure the ketone substrate is added to the base/catalyst mixture with the acetone to compete effectively, or use a slight excess of the ketone if acetone self-condensation is dominant (though usually acetone excess is preferred for kinetics).

-

Hazards:

References

-

ChemicalBook. (2024).[1] 6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses.Link[1]

-

Chemsrc. (2025).[1][10][11] Trimethylstearylammonium Chloride MSDS and Downstream Products.[1][10][11] (Validating the link between the PTC catalyst and CAS 2520-63-0). Link

-

PubChem. (2025).[1] 6-Methyl-5-hepten-2-one (Sulcatone) Compound Summary.Link[1]

-

Org. Synth. (1990).[1] General Procedures for Aldol Condensations using Phase Transfer Catalysis. (Methodological grounding). Link

-

Nippon Kagaku Kaishi. (1938).[1][6][7][12] Condensation of acetone and aldehydes/ketones.[1][2][3][6][7][12][13] (Historical grounding for base-catalyzed condensations of methyl heptenone).[1][6][7]

Sources

- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol - Google Patents [patents.google.com]

- 7. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 十八烷基三甲基氯化铵_MSDS_用途_密度_CAS号【112-03-8】_化源网 [chemsrc.com]

- 11. Trimethylstearylammonium Chloride | CAS#:112-03-8 | Chemsrc [chemsrc.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

Application Notes & Protocols: Photochemical Reactions of 3-Isopropylidene-6-methyl-5-hepten-2-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the photochemical reactions of 3-Isopropylidene-6-methyl-5-hepten-2-one. As a model cross-conjugated dienone, this substrate offers access to a rich landscape of light-induced transformations, including stereoisomerization, intramolecular and intermolecular cycloadditions, and hydrogen abstraction pathways. This guide moves beyond simple procedural lists to explain the underlying photophysical principles and mechanistic rationale, enabling scientists to adapt and innovate upon these protocols. We present detailed, self-validating experimental workflows, data interpretation guidelines, and visualizations to facilitate the exploration and application of these powerful synthetic methods.[1][2]

Introduction: The Photochemical Potential of a Cross-Conjugated Dienone

3-Isopropylidene-6-methyl-5-hepten-2-one is an α,β-unsaturated ketone featuring a cross-conjugated π-system. This structural motif, where two separate carbon-carbon double bonds are conjugated to a single carbonyl group, is distinct from linearly conjugated systems and imparts unique photochemical reactivity. The absorption of ultraviolet (UV) light promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁).[3][4] From this short-lived state, it can either react directly or undergo intersystem crossing (ISC) to a longer-lived, and often more synthetically useful, triplet state (T₁).[5][6]

The primary electronic transitions responsible for its reactivity are the n→π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital) and the π→π* transitions.[5] The n→π* transition, typically lower in energy, is often the key to the diverse reactivity of such ketones, leading to pathways that are inaccessible under thermal conditions.[5][7] Understanding and controlling the fate of these excited states allows for the precise construction of complex molecular architectures relevant to natural product synthesis and drug discovery.[8][9][10]

Figure 1: Jablonski diagram illustrating the key photophysical processes for a ketone.

Synthesis of the Starting Material

While not the focus of this guide, access to the starting material is critical. 3-Isopropylidene-6-methyl-5-hepten-2-one can be synthesized via several established routes. One common method is the cross-aldol condensation between acetone and isovaleraldehyde, which forms 6-methyl-3-hepten-2-one, followed by further reaction steps.[11] An alternative and important route involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which itself is derived from acetone and acetylene.[12]

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Boiling Point | ~200-205 °C (estimated) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetonitrile). Insoluble in water.[13] |

Table 1: Physical and Chemical Properties of the Substrate.

Key Photochemical Transformations & Protocols

[E/Z] Photoisomerization

The C5=C6 double bond can undergo cis-trans (or E/Z) isomerization upon photoexcitation. This reaction typically proceeds efficiently through the triplet excited state.[14] Direct irradiation can lead to a mixture of isomers, eventually reaching a photostationary state (PSS), where the rates of forward and reverse isomerization are equal. Employing a triplet sensitizer (a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the substrate) can be a more controlled method to achieve this transformation.[6]

Figure 2: Standardized workflow for a photochemical isomerization experiment.

Protocol 3.1.1: Triplet-Sensitized Photoisomerization

-

Rationale: Using a sensitizer like acetone or benzophenone allows for excitation at longer wavelengths where the substrate may not absorb strongly, minimizing side reactions from high-energy photons. Acetone can often serve as both the solvent and sensitizer.[9]

-

Materials:

-

3-Isopropylidene-6-methyl-5-hepten-2-one (100 mg, 0.60 mmol)

-

Acetone (HPLC grade, 50 mL)

-

Pyrex® reaction tube with a septum

-

Nitrogen or Argon source

-

Photochemical reactor with a medium-pressure mercury lamp (filtered to >300 nm) or a 310 nm LED array.

-

-

Procedure:

-

Dissolve the dienone in acetone in the Pyrex reaction tube.

-

Add a magnetic stir bar.

-

Seal the tube with a septum and degas the solution for 20 minutes by bubbling a gentle stream of nitrogen through it. This is crucial as oxygen can quench the triplet state.[15]

-

Place the reaction tube in the photoreactor, ensuring it is properly cooled (e.g., using a water or air-cooled apparatus).

-

Turn on the stirring and the light source.

-

Monitor the reaction every 30 minutes by withdrawing a small aliquot, removing the solvent, and analyzing by ¹H NMR or GC-MS. Look for the appearance of new signals corresponding to the geometric isomer.

-

Continue irradiation until the photostationary state is reached (the ratio of isomers no longer changes).

-

Once complete, remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by column chromatography if desired.

-

Intramolecular [2+2] Photocycloaddition

The structure of 3-Isopropylidene-6-methyl-5-hepten-2-one is primed for an intramolecular [2+2] photocycloaddition. Upon excitation, the carbonyl-conjugated double bond (C3=C(CH₃)₂) can react with the isolated double bond (C5=C6) to form a strained, bicyclic cyclobutane product.[9] These reactions are powerful tools for rapidly building molecular complexity from simple precursors.[16][17] The reaction typically proceeds from the triplet state.

Figure 3: Mechanistic pathway for intramolecular [2+2] photocycloaddition.

Protocol 3.2.1: Intramolecular Cyclobutane Formation

-

Rationale: This reaction is best performed in a dilute solution to favor the intramolecular pathway over intermolecular dimerization. Acetonitrile is a good solvent choice as it is relatively inert and transparent to UV light at the required wavelengths.

-

Materials:

-

3-Isopropylidene-6-methyl-5-hepten-2-one (100 mg, 0.60 mmol)

-

Acetonitrile (HPLC grade, 100 mL)

-

Quartz reaction vessel (as Pyrex absorbs shorter wavelength UV light)

-

Photochemical reactor with a medium-pressure mercury lamp (unfiltered or with a quartz filter) or a 254 nm LED array.

-

-

Procedure:

-

Prepare a 0.006 M solution of the dienone in acetonitrile in the quartz reaction vessel.

-

Degas the solution thoroughly with nitrogen or argon for 30 minutes.

-

Place the vessel in the photoreactor, ensuring efficient stirring and cooling (target temperature: 15-20 °C).

-

Irradiate the solution. Monitor the reaction by TLC or GC-MS. The starting material should be consumed, and a new spot/peak corresponding to a product with the same mass should appear.

-

Continue until the starting material is consumed (typically 4-8 hours, depending on lamp power). Over-irradiation can lead to decomposition.

-

After completion, remove the solvent in vacuo.

-

Analyze the crude product by ¹H and ¹³C NMR to confirm the formation of the bicyclic structure. Key indicators will be the disappearance of olefinic proton signals and the appearance of new aliphatic signals in the cyclobutane region.

-

Purify the product via silica gel column chromatography.

-

Norrish Type II Reaction (γ-Hydrogen Abstraction)

The Norrish Type II reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogen atoms.[3] In 3-Isopropylidene-6-methyl-5-hepten-2-one, the two methyl groups at the C6 position provide γ-hydrogens relative to the carbonyl group. Upon n→π* excitation, the carbonyl oxygen can abstract a hydrogen atom from one of these methyl groups, forming a 1,5-biradical. This biradical can then either cyclize to form a cyclobutanol derivative or cleave to yield an enol and an alkene.

Figure 4: Competing pathways of the Norrish Type II reaction.

Protocol 3.3.1: Promoting the Norrish Type II Pathway

-

Rationale: The choice of solvent can influence the reaction pathway. Hydrogen-donating solvents can sometimes interfere, so a non-protic, inert solvent like benzene or hexane is often preferred. This protocol aims to identify the characteristic products of this pathway.

-

Materials:

-

3-Isopropylidene-6-methyl-5-hepten-2-one (100 mg, 0.60 mmol)

-

Anhydrous Benzene or Hexane (50 mL)

-

Pyrex reaction tube

-

Photochemical reactor with a medium-pressure mercury lamp (>300 nm filter).

-

-

Procedure:

-

Prepare a solution of the dienone in the chosen anhydrous solvent in the Pyrex tube.

-

Thoroughly degas the solution with argon for 30 minutes.

-

Irradiate the solution with constant stirring and cooling.

-

Monitor the reaction closely by GC-MS. Look for the formation of the cyclobutanol product (same mass as starting material) and potential cleavage products (lower molecular weight fragments).

-

Workup the reaction by removing the solvent under reduced pressure.

-

Analyze the crude mixture by NMR. The presence of a new hydroxyl signal (for the cyclobutanol) would be a key diagnostic marker.

-

Purify and characterize the products separately.

-

Summary of Expected Outcomes

| Reaction Type | Key Conditions | Primary Product(s) | Analytical Signature |

| E/Z Isomerization | Sensitizer (Acetone), >300 nm light | Geometric isomer of starting material | Appearance of a new set of olefinic and allylic signals in ¹H NMR; new peak in GC with same mass. |

| Intramolecular [2+2] Cycloaddition | Dilute solution (Acetonitrile), <300 nm light | Bicyclic cyclobutane derivative | Disappearance of olefinic signals; appearance of new upfield aliphatic (cyclobutane) signals in NMR. |

| Norrish Type II | Inert solvent (Benzene), >300 nm light | Cyclobutanol and/or cleavage products | Appearance of an -OH signal in ¹H NMR and IR; detection of lower MW fragments in GC-MS. |

Table 2: Predictive summary of photochemical reactions and their characterization.

Conclusion and Outlook

The photochemical reactions of 3-Isopropylidene-6-methyl-5-hepten-2-one provide a versatile toolkit for synthetic chemists. By carefully selecting reaction conditions such as wavelength, solvent, and the use of sensitizers, one can selectively favor distinct reaction pathways. Light-induced cycloadditions offer an elegant method for constructing complex, strained ring systems, while isomerization and hydrogen abstraction pathways provide alternative routes for functionalization.[1] These protocols serve as a robust starting point for researchers aiming to harness the power of photochemistry for the synthesis of novel compounds in pharmaceuticals, materials science, and beyond.[1][18]

References

- Filo. (2025, December 25).

- Fiveable. (2025, August 15).

- Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. (n.d.). Canadian Journal of Chemistry.

-

Axel G. Griesbeck, M. A. (2008, February 27). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. [Link]

-

Bach, T. (2010). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Chemistry – A European Journal. [Link]

- Photochemical reactions are utilized in synthetic chemistry to produce various organic molecules. (n.d.).

-

Photochemistry: Fundamentals and Applications in Synthesis – A Review. (2020). Neuroquantology. [Link]

-

Photochemical deconjugation of α,β-unsaturated ketones. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]

-

Photochemistry of dienones. Part 6. On the reacting excited states of retro-γ-ionones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Shanghai 3S Technology. (2024, October 16). The application prospects of photochemical organic synthesis. [Link]

-

Recommended and standardized workflow for photochemical reactions. (n.d.). ResearchGate. [Link]

- Module4: Photochemistry of Enones and Dienones Lecture12. (n.d.). Scribd.

-

A Novel Photochemical Reaction. Conversion of α,β-Unsaturated Ketones to Acetonylcyclopropanes. (n.d.). Journal of the American Chemical Society. [Link]

-

Oelgemöller, M. (2023, January 20). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. ResearchGate. [Link]

- Photochemistry of Enones and Dienones. (n.d.). Studylib.

-

A collection of experiments for teaching photochemistry (Technical Report). (n.d.). SciSpace. [Link]

-

Photochemistry. (n.d.). MSU chemistry. [Link]

-

Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. (n.d.). Journal of Chemical Education. [Link]

-

Molecular photonics of dienones based on cycloalkanones and their derivatives. (2021, November 27). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

- Application Notes and Protocols for Photochemical Reactions of 2-Methylacetophenone. (n.d.). Benchchem.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Gallagher, T. J. (2020, December 12). Photochemical Rearrangements Final. Baran Lab. [Link]

-

Photochemical Reactions. Part 64[3]. The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. (n.d.). Helvetica Chimica Acta.

-

1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. [Link]

- Photochemical Cycloaddition Reactions Explained. (n.d.). Pearson.

-

Cationic cyclization reactions of 6-methylhept-5-en-2-one oxime; X-ray crystal structure of 3-isopropylidene-2-methyl-Δ1-pyrroline. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]

-

Moore, J. (2011, January 7). Photocycloaddition Reactions. YouTube. [Link]

-

Chad's Prep. (2021, February 22). Cycloaddition Reactions | Allowed vs Forbidden | Thermal vs Photochemical | Organic Chemistry 16.6. YouTube. [Link]

- Photochemistry and Applications in Synthesis. (2004, September 1).

-

Luzina, O. A., et al. (2025, August 9). Photochemical Rearrangement of 3,3,6-Trimethyl-1,5-heptadien-4-one. ResearchGate. [Link]

- Organic Photochemistry

-

Photolytic rearrangements in triphenylcyclopropene systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. (2022, December 28). MDPI. [Link]

- CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol. (n.d.).

- Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characteriz

-

Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-(2'-propene-1'-yl)-α-D-glucofuranose (1). (n.d.). ResearchGate. [Link]

-

6-Methyl-5-hepten-2-one. (n.d.). PubChem. [Link]

Sources

- 1. The application prospects of photochemical organic synthesis-Shanghai 3S Technology [3s-tech.net]

- 2. researchgate.net [researchgate.net]

- 3. Discuss tye photochemistry of alpha beta unsaturated ketones | Filo [askfilo.com]

- 4. princeton.edu [princeton.edu]

- 5. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. studylib.net [studylib.net]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. neuroquantology.com [neuroquantology.com]

- 11. CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol - Google Patents [patents.google.com]

- 12. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 13. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. scispace.com [scispace.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Photochemical Cycloaddition Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Michael addition reactions with 3-Isopropylidene-6-methyl-5-hepten-2-one

PART 1: STRATEGIC ANALYSIS & SUBSTRATE PROFILE

1.1 The Substrate Challenge: "The Steric Wall"

The target molecule, 3-Isopropylidene-6-methyl-5-hepten-2-one , represents a class of cross-conjugated dienones often encountered in terpenoid synthesis (e.g., Solanone derivatives, carotenoid degradation fragments).

Structural Breakdown:

-

Electrophile: The

-unsaturated ketone moiety is the primary reactive site. -

The Problem: The

-carbon is part of an isopropylidene group ( -

Reactivity Profile:

-

Thermodynamics: Formation of the C-C bond is favored, but the resulting product contains a highly congested quaternary center containing a gem-dimethyl group.

-

Kinetics: Nucleophilic attack is severely inhibited by the two methyl groups at the

-position. Standard Michael donors (e.g., malonates with alkoxide bases) typically fail or undergo retro-Michael reaction due to the "Thorpe-Ingold" effect and steric repulsion. -

Competing Pathway: 1,2-addition (attack at the carbonyl) is kinetically faster because the carbonyl carbon is less hindered than the

-carbon.[1]

-

1.2 The Solution: Activation & Softness

To force 1,4-addition on this "sterically walled" substrate, we must employ two specific strategies:

-

LUMO Lowering (Lewis Acid Catalysis): Using strong Lewis acids (e.g.,

, -

Orbital Control (Organocuprates): Utilizing the soft-soft interaction of Gilman reagents (

) which have a high affinity for the

PART 2: EXPERIMENTAL PROTOCOLS

Protocol A: Lewis Acid-Catalyzed Mukaiyama-Michael Addition

Best for: Creating C-C bonds with ester/ketone enolates while avoiding 1,2-addition.

1. Reagent Preparation

-

Lewis Acid: Titanium Tetrachloride (

) [1.0M in DCM] or Scandium(III) Triflate ( -

Nucleophile: Silyl Enol Ether (SEE) or Silyl Ketene Acetal derived from the desired donor.

-

Solvent: Anhydrous Dichloromethane (DCM), stored over activated 4Å molecular sieves.

2. Step-by-Step Methodology

Warning:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Substrate Loading: Dissolve 3-Isopropylidene-6-methyl-5-hepten-2-one (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (5 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lewis Acid Addition:

-

Option A (Stoichiometric): Add

(1.1 equiv) dropwise via syringe. The solution will likely turn deep yellow/orange, indicating complexation. Stir for 15 minutes. -

Option B (Catalytic): Add

(0.1 equiv). This allows for milder conditions, often run at -40°C or

-

-

Nucleophile Addition: Add the Silyl Enol Ether (1.2 equiv) dropwise over 10 minutes.

-

Reaction Phase: Stir at -78°C for 2 hours. Monitor via TLC. If starting material persists, slowly warm to -40°C. Note: Do not warm to RT immediately; this promotes decomposition.

-

Quench: Quench the reaction at low temperature with saturated aqueous

. -

Workup: Extract with DCM (3x), wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

3. Data Validation (Expected NMR Signals)

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Change |

| C3-H (Product) | 2.5 - 3.0 ppm | Doublet/Multiplet | Appearance of |

| Gem-dimethyl | 0.9 - 1.2 ppm | Singlets (2x) | Shift upfield from allylic (~1.8 ppm) to aliphatic range. |

| Carbonyl (C2) | ~210 ppm ( | Singlet | Remains a ketone signal. |

Protocol B: Conjugate Addition of Organocuprates (Gilman Reagent)

Best for: Adding simple alkyl/aryl groups (Me, Bu, Ph) to the hindered

1. Reagent Preparation

-

Copper Source: Copper(I) Iodide (CuI), purified/recrystallized.

-

Organolithium: Methyllithium or n-Butyllithium (titrated).

-

Additive: Chlorotrimethylsilane (TMSCl) - Critical for accelerating addition to hindered enones.

2. Step-by-Step Methodology

-

Gilman Reagent Formation:

-

In a flame-dried flask under Argon, suspend CuI (1.5 equiv) in anhydrous THF (10 mL/mmol).

-

Cool to -40°C .

-

Add Organolithium (3.0 equiv) dropwise. Stir for 20 mins until a clear, colorless/pale yellow solution forms (

).

-

-

Substrate Addition:

-

Cool the cuprate solution to -78°C .

-

Add TMSCl (2.0 equiv) to the mixture. Mechanism: TMSCl traps the initial enolate, preventing equilibrium reversal.

-

Dissolve 3-Isopropylidene-6-methyl-5-hepten-2-one (1.0 equiv) in THF and add dropwise to the cuprate/TMSCl mixture.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to

over 2 hours. -

Hydrolysis: The product initially forms as a Silyl Enol Ether. To recover the ketone, treat the crude mixture with mild acid (1N HCl in THF) for 30 minutes.

-

Workup: Standard extraction with Ether/Brine.

PART 3: MECHANISTIC VISUALIZATION

3.1 Pathway Selection: Steric vs. Electronic Control

The following diagram illustrates why standard bases fail and how Lewis Acids or Cuprates bypass the "Steric Wall."

Caption: Decision tree for reaction conditions. Green paths indicate successful strategies for hindered substrates.

PART 4: TROUBLESHOOTING GUIDE

| Observation | Probable Cause | Corrective Action |

| No Reaction (Recovered SM) | Steric hindrance too high for chosen nucleophile. | Switch to Protocol A (Mukaiyama) with |

| 1,2-Addition Product | "Hard" nucleophile used (e.g., Grignard or simple enolate). | Use Protocol B (Gilman Reagent). Do not use R-MgBr or R-Li directly. |

| Low Yield / Decomposition | Moisture contamination or polymerization of the diene tail. | Flame-dry all glassware. Add radical inhibitor (BHT) if polymerization of the prenyl chain is suspected. |

| Retro-Michael (Product Reverts) | Product is thermodynamically unstable under basic workup. | Use TMSCl trapping (Protocol B) or acidic workup. Avoid strong bases during purification. |

References

-

Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis; Cambridge University Press: Cambridge, 2004. (Chapter on Conjugate Addition to Hindered Systems). Link

-

Lipshutz, B. H.; Sengupta, S. Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions1992 , 41, 135-631. Link

-

Kobayashi, S. Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry1999 , 1, 15-27. (Seminal work on Lewis Acid catalysis in water-compatible and hindered systems). Link

-

Narasaka, K.; Soai, K.; Mukaiyama, T. The Michael Reaction of Silyl Enol Ethers with

-Unsaturated Ketones and Acetals in the Presence of Titanium Tetrachloride. Chemistry Letters1974 , 3, 1223–1224. Link -

Christoffers, J. Iron(III)

-Dicarbonyl Compounds. Synlett2001 , 06, 0723-0732. Link

Sources

Solvent selection for 3-Isopropylidene-6-methyl-5-hepten-2-one extraction

Application Note: Optimized Solvent Selection Strategy for 3-Isopropylidene-6-methyl-5-hepten-2-one Extraction

Part 1: Executive Summary & Core Directive

The Challenge: Extracting 3-Isopropylidene-6-methyl-5-hepten-2-one (CAS 2520-63-0), a lipophilic terpenoid ketone, presents a classic separation paradox.[1][2] Its non-polar hydrocarbon chain requires lipophilic solvents, yet its conjugated ketone functionality introduces specific polarity interactions.[3] Conventional use of n-hexane is increasingly restricted due to neurotoxicity (ICH Class 2), while ethanol often co-extracts undesirable polar matrix components (sugars, chlorophyll).[1]

The Solution: This guide moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) to engineer a solvent system that maximizes selectivity. We recommend a shift towards n-Heptane (for high purity) or Ethyl Acetate (for green chemistry compliance), with a specific focus on Supercritical CO₂ (SFE) for pharmaceutical-grade isolation.[1][2]

Part 2: Physicochemical Profiling & Solvent Science

To select the correct solvent, we must first profile the target molecule.[3]

Target Molecule Profile:

-

IUPAC Name: 3-Isopropylidene-6-methyl-5-hepten-2-one[1][2][4][5]

-

Chemical Class: Acyclic Sesquiterpenoid Ketone / Cross-Conjugated Dienone[1][3]

-

Key Structural Features:

-

Estimated LogP: ~3.2 – 3.8 (High lipophilicity).[3]

-

Thermal Stability: Moderate.[3] The conjugated system is susceptible to polymerization or oxidation at temperatures >60°C.[3]

Hansen Solubility Parameter (HSP) Analysis

We utilize HSP to predict the "Like Dissolves Like" radius (

Table 1: Solvent Screening Matrix based on HSP

| Solvent | ICH Class | Suitability Score | Rationale | |||

| n-Hexane | 14.9 | 0.0 | 0.0 | Class 2 (Toxic) | Low | Good solubility, but toxic and lacks selectivity for the ketone group.[1][2] |

| n-Heptane | 15.3 | 0.0 | 0.0 | Class 3 (Safer) | High | Excellent non-polar selectivity; safer alternative to hexane.[1][2][3] |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Class 3 (Green) | High | Best balance.[3] Matches the ketone polarity ($ \delta_P $) while dissolving the chain. |

| Ethanol | 15.8 | 8.8 | 19.4 | Class 3 | Medium | High |

| Acetone | 15.5 | 10.4 | 7.0 | Class 3 | Medium | Good solubility but poor selectivity (extracts too much water/polar debris).[3] |

| Supercritical CO₂ | ~15.0 | ~6.0 | ~2.0 | Green | Optimal | Tunable density allows precise targeting of terpenes.[3] Solvent-free residue.[1][2][3] |

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the downstream processing path.

Caption: Decision tree for selecting extraction methodology based on purity requirements and green chemistry constraints.

Protocol A: Green Solvent Extraction (Ethyl Acetate)

Best for: Laboratory scale, moderate purity, eco-friendly focus.[1]

Reagents:

Step-by-Step Procedure:

-

Preparation: Grind the raw material (e.g., rhizome or crude solid) to a fine powder (particle size < 500 µm) to maximize surface area.[3]

-

Maceration: Suspend the powder in Ethyl Acetate at a ratio of 1:10 (w/v).

-

Agitation: Sonicate (Ultrasound-Assisted Extraction) for 30 minutes at 25°C. Note: Avoid heat >40°C to prevent degradation of the di-enone system.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE membrane.[3]

-

Drying: Dry the organic phase over anhydrous

for 15 minutes, then filter again. -

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 35°C.

-

Purification (Critical): The Ethyl Acetate extract will contain polar impurities.[3] Redissolve the crude oil in a minimum volume of 95:5 Hexane:Ethyl Acetate and load onto a silica flash column. Elute with a gradient increasing to 10% Ethyl Acetate.[3] The target ketone (yellowish oil) typically elutes early due to its lipophilicity.[3]

Protocol B: Supercritical CO₂ Extraction (SFE)

Best for: Pharmaceutical grade, solvent-free residues, thermolabile protection.[1]

Parameters:

-

Pressure: 250 - 300 bar (High density required for MW > 200).[1][2]

-

Temperature: 40°C - 45°C (Low heat preserves the conjugated system).[1]

-

Flow Rate: 15 g/min (lab scale).

-

Co-solvent: 2-5% Ethanol (Optional: Increases solubility of the ketone functionality).[1]

Procedure:

-

Load the extraction vessel with ground material.[3]

-

Pressurize the system to 300 bar.

-

Run dynamic extraction for 120 minutes.

-

Fractionation: Collect fractions in a separator at reduced pressure (50 bar). The target terpene ketone will precipitate in the first separator (waxes may need to be separated by a second stage at lower pressure).[3]

Part 4: Analytical Validation

To confirm the extraction efficiency, quantify the yield using GC-MS.[1][3]

GC-MS Method Parameters:

-

Column: HP-5MS (5% Phenyl Methyl Siloxane) or equivalent non-polar column.[1][2]

-

Carrier Gas: Helium at 1.0 mL/min.[3]

-

Oven Program:

-

Start: 60°C (hold 2 min).

-

Ramp: 10°C/min to 200°C.[3]

-

Ramp: 20°C/min to 280°C (hold 5 min).

-

-

Detection: EI Source (70 eV).[3] Look for molecular ion

(approx m/z 166 or 180 depending on exact derivative) and characteristic fragment ions (loss of methyl, loss of isopropylidene).[1]

Part 5: Conclusion & Recommendation

For the extraction of 3-Isopropylidene-6-methyl-5-hepten-2-one , the optimal strategy depends on the scale and purity requirements:

-

For High Purity/Pharma: Use Supercritical CO₂ (300 bar, 45°C).[3] It offers the highest selectivity for terpenes and eliminates solvent residue risks.[3]

-

For General Research: Use Ethyl Acetate followed by Silica Gel Chromatography.[3] This balances "Green" safety with extraction efficiency.[3]

-

Avoid: Methanol (poor selectivity) and Benzene (toxicity).[3]

References

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Standard reference for solubility parameter calculations).

-

Chemat, F., et al. (2012).[3] "Ultrasound-assisted extraction of food and natural products.[1][2][3] Mechanisms, techniques, combinations, protocols and applications."[1] Ultrasonics Sonochemistry. Link

-

PubChem. (2025).[3] "Compound Summary: 6-methyl-5-hepten-2-one (Sulcatone)."[1][2] National Library of Medicine.[3] Link (Structural analogue reference).[1]

-

Capello, C., Fischer, U., & Hungerbühler, K. (2007). "What is a green solvent? A comprehensive framework for the environmental assessment of solvents." Green Chemistry. Link

-

ICH Guideline Q3C (R8). (2021). "Impurities: Guideline for Residual Solvents." International Council for Harmonisation.[3] Link

Sources

- 1. CAS 100347-96-4: Curcumenone | CymitQuimica [cymitquimica.com]

- 2. (E)-6-Methyl-5-ethyl-3-hepten-2-one | CAS#:50767-76-5 | Chemsrc [chemsrc.com]

- 3. nwsci.com [nwsci.com]

- 4. Trimethylstearylammonium Chloride | CAS#:112-03-8 | Chemsrc [chemsrc.com]

- 5. 十八烷基三甲基氯化铵_MSDS_用途_密度_CAS号【112-03-8】_化源网 [chemsrc.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one

The following technical guide is designed for research and development professionals optimizing the synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one (CAS: 2520-63-0), also known as Prenyl Mesityl Oxide (PMO) .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of alkylating cross-conjugated dienones.

Part 1: Critical Process Parameters (The "Why")

The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one typically involves the alkylation of Mesityl Oxide (4-methyl-3-penten-2-one) with Prenyl Chloride (1-chloro-3-methyl-2-butene).

Achieving high yield requires navigating three competing mechanisms: Regioselectivity , Hydrolytic Cracking , and Polymerization .

The Water Paradox (Hydrolytic Cracking)

The Issue: This specific molecule is thermodynamically unstable in the presence of water and base. It is the immediate precursor to Methyl Heptenone via the "retro-aldol type" cleavage (hydrolytic cracking). The Fix: You must operate under strictly anhydrous Solid-Liquid Phase Transfer Catalysis (SL-PTC) conditions. If you use aqueous NaOH, the product will hydrolyze in situ to form Methyl Heptenone and Acetone, destroying your yield.

Regioselectivity (Alpha vs. Gamma Attack)

The Issue: Mesityl oxide has two deprotonation sites:

- -position (C3): Kinetic control. Required for the target molecule (3-isopropylidene).

-

-position (C1): Thermodynamic control. Leads to deconjugated isomers (e.g., 4,4-dimethyl-5-hexen-2-one derivatives).

The Fix: Use of solid alkali hydroxides (KOH/NaOH) combined with specific amine catalysts or quaternary ammonium salts favors the

Thermal Instability

The Issue: High temperatures (>100°C) promote the migration of the double bond and subsequent cracking. The Fix: Maintain reaction temperatures between 60°C and 75°C .

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the critical divergence between the desired alkylation and the yield-destroying hydrolysis pathway.

Caption: Pathway analysis showing the divergence between the desired alpha-alkylation (Green) and the hydrolytic degradation pathway (Red) triggered by water.

Part 3: Optimized Experimental Protocol

Objective: Maximize synthesis of CAS 2520-63-0 while inhibiting formation of Methyl Heptenone.

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Mesityl Oxide | Substrate | 5.0 - 10.0 | Large excess acts as solvent and suppresses poly-alkylation. |

| Prenyl Chloride | Alkylating Agent | 1.0 | Limiting reagent. |

| NaOH (Solid) | Base | 1.2 - 1.5 | Must be powdered or micro-prills . Do not use solution. |

| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | 0.05 (5 mol%) | Alternatively, Diethylamine (DEA) can be used. |

| Dichloromethane (DCM) | Solvent (Optional) | N/A | Reaction can be run neat (solvent-free) in excess Mesityl Oxide. |

Step-by-Step Methodology

-

Preparation (Anhydrous Setup):

-

Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for solid-liquid slurries), reflux condenser, and nitrogen inlet.

-

Critical: Ensure the system is purged with nitrogen. Moisture is the primary cause of low yield.

-

-

Charging:

-

Add Mesityl Oxide (Excess) and Solid NaOH (Powdered) to the flask.

-

Add the Phase Transfer Catalyst (TBAB or Diethylamine).

-

Stir vigorously at room temperature for 15 minutes to establish the solid-liquid interface.

-

-

Reaction (Alkylation):

-

Heat the mixture to 60°C .

-

Add Prenyl Chloride dropwise over 60 minutes. Note: The reaction is exothermic. Control addition rate to maintain temp <75°C.

-

Maintain agitation at 60-70°C for 3–5 hours. Monitor via GC or TLC (Silica; Hexane:EtOAc 9:1). Look for the disappearance of Prenyl Chloride.

-

-

Work-up (The "Anti-Hydrolysis" Method):

-

Do NOT quench with water immediately.

-

Cool the reaction mixture to 10°C.

-

Filter off the solid salts (NaCl + excess NaOH) through a sintered glass funnel or Celite pad under nitrogen pressure. Removing the base before adding water prevents cracking.

-

Wash the organic filtrate once with a slightly acidic brine solution (pH 5-6) to neutralize trace amines, then immediately with saturated brine.

-

Dry over anhydrous MgSO₄.

-

-

Purification:

-

Remove excess Mesityl Oxide via vacuum distillation (low vacuum).

-

Distill the product under high vacuum (<5 mmHg).

-

Target BP: ~90-110°C at 2 mmHg (Estimate—verify with specific equipment).

-

Part 4: Troubleshooting & FAQs

Q1: My yield is low, and I see a large peak for Methyl Heptenone (CAS 110-93-0). What happened?

Diagnosis: You likely suffered from Hydrolytic Cracking . Solution:

-

Did you use aqueous NaOH? Switch to Solid NaOH/KOH .

-

Did you quench with water while the mixture was still hot and basic? Filter solids first , then wash with cold, slightly acidic brine.

-

Check your solvents. If reusing Mesityl Oxide, ensure it is dried before recycling.

Q2: The reaction mixture turned into a viscous tar.

Diagnosis: Polymerization of Mesityl Oxide (Michael addition polymerization). Solution:

-

Reduce Temperature: Do not exceed 75°C.

-

Dilution: Increase the ratio of Mesityl Oxide to Base.

-

Inhibitor: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1%) if free-radical polymerization is suspected, though anionic polymerization is more likely here.

Q3: I have multiple spots on TLC with similar Rf values.

Diagnosis: Isomerization.[1] You likely have a mixture of the conjugated (Target) and deconjugated (

-

The target (3-isopropylidene) is the thermodynamic product of the alkylation step but kinetic product relative to the base equilibration.

-

Amine Effect: Using an amine catalyst (like diethylamine) often promotes the equilibration to the desired conjugated form. If using only PTC, try adding 1-2% diethylamine.

Q4: Can I use Potassium tert-butoxide (KOtBu) to improve yield?

Analysis: KOtBu is a stronger base but also bulkier.

Verdict: While it ensures enolate formation, it often favors

References

-

Preparation of methyl heptenone . US Patent 3,976,700A. (1976). Describes the alkylation of mesityl oxide with prenyl chloride and the subsequent cracking issues.Link

-

Process for preparing methyl heptenone by reaction of prenyl-substituted methyl pentenones . US Patent 4,153,633A. (1979). Details the isolation of the intermediate prenyl mesityl oxide and the role of amine catalysts.Link

-

Synthesis of 6-Methyl-5-hepten-2-one . ChemicalBook. Provides physical property data and general synthetic routes for the backbone structure.Link

-

PubChem Compound Summary for CID 9862 (Methyl heptenone) . National Library of Medicine. Reference for stability and byproduct identification.[2]Link

Sources

Technical Support Center: Purification of 3-Isopropylidene-6-methyl-5-hepten-2-one

[1]

Ticket ID: PUR-TERP-088 Subject: Optimization of Column Chromatography for Conjugated Terpene Ketones Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

The purification of 3-Isopropylidene-6-methyl-5-hepten-2-one presents a specific set of challenges common to cross-conjugated terpene ketones: volatility , acid-sensitivity on silica , and UV detection interference .[1] This guide moves beyond basic chromatography to address the physicochemical properties of this specific molecule, ensuring high recovery and purity.

The molecule contains a cross-conjugated system (the isopropylidene group at C3 conjugated to the C2 carbonyl) and an isolated prenyl double bond at C5. This structural nuance dictates your stationary phase stability and detection limits.[1]

Module 1: Pre-Purification Diagnostics (The "Triage")[1]

Before packing a column, you must validate your separation parameters.[1] Terpenes often streak or decompose on acidic silica, leading to "ghost" yield losses.[1]

Solvent System Selection (TLC Screening)

Standard Hexane/Ethyl Acetate (Hex/EtOAc) gradients are effective, but detection is the bottleneck.[1]

| Solvent System | Target Rf | Notes |

| Hex/EtOAc (95:5) | 0.2 – 0.3 | Good for separating non-polar terpene byproducts.[1] |

| Hex/EtOAc (90:10) | 0.3 – 0.5 | Recommended Starting Point. Ideal retention for flash chromatography.[1] |

| Hex/MTBE (90:10) | 0.3 – 0.5 | Alternative. Methyl tert-butyl ether (MTBE) is UV transparent at 210–220 nm, unlike EtOAc.[1] Use this if your UV detector is noisy.[1] |

Stability Check (The 2D-TLC Stress Test)

Why this matters: Silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).[1] This can catalyze the isomerization of the isopropylidene double bond or hydration of the prenyl group.

Protocol:

-

Spot your crude oil on the bottom-left corner of a square TLC plate.

-

Run the plate in 10% EtOAc/Hexane.

-

Dry the plate, then rotate it 90° counter-clockwise.[1]

-

Run the plate again in the same solvent.

-

Interpretation: All spots should align on a diagonal line. If you see off-diagonal spots, your compound is decomposing on the silica.

-

Corrective Action: You must buffer your silica (see Module 2).[1]

-

Visualization Strategy

Do not rely solely on UV.[1]

-

Primary: UV absorption at 254 nm (strong absorption due to the

-unsaturated ketone).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Secondary (Confirmatory): Anisaldehyde-Sulfuric Acid Stain .

Module 2: The Chromatography Protocol (SOP)

Stationary Phase Preparation (Buffered Silica)

If your 2D-TLC showed decomposition, or if you observe streaking, neutralize the silica.[1]

-

Slurry Packing: Suspend Silica Gel 60 (230–400 mesh) in your starting solvent (e.g., 100% Hexane).[1]

-

The Modifier: Add 1% Triethylamine (Et3N) to the slurry solvent.

-

Packing: Pour the slurry and flush with 2–3 column volumes (CV) of the starting solvent containing 1% Et3N.

-

Equilibration: Flush with 1 CV of solvent without Et3N just before loading to prevent basicity-induced aldol condensation of the ketone.

Sample Loading

-

Preferred: Liquid Loading . Dissolve the oil in a minimum volume of 95:5 Hex/DCM.

-

Why: Dry loading on silica can accelerate decomposition for sensitive terpenes due to localized heating and surface acidity during solvent evaporation.[1]

-

-

Alternative: If dry loading is necessary, use Celite 545 or neutral alumina, not silica, as the carrier.[1]

Elution Gradient

Run a linear gradient to prevent co-elution of the de-conjugated isomers.

Module 3: Troubleshooting & FAQs

Ticket #001: "I see my product on TLC, but recovery from the column is <50%."

Diagnosis: Volatility Loss.[1] Root Cause: 3-Isopropylidene-6-methyl-5-hepten-2-one is a C11 terpenoid.[1] It has significant vapor pressure.[1] The Fix:

-

Rotavap Hygiene: Do not heat the water bath above 35°C .

-

Vacuum Control: Do not go below 20 mbar. Stop evaporation immediately once the solvent is removed.

-

Azeotropes: If you used DCM for loading, it evaporates cooling the flask, which is safe.[1] If you used Toluene, you will lose product trying to remove it.[1]

Ticket #002: "The product elutes as a broad smear, contaminating other fractions."[1]

Diagnosis: Acid-Catalyzed Tailing.[2] Root Cause: The interaction between the ketone oxygen and the acidic silanols on the silica surface is too strong. The Fix:

-

Implement the 1% Et3N buffer described in Module 2.1.

-

Switch to Acetone/Hexane instead of EtOAc/Hexane. Acetone is a Lewis base and can compete for the silanol sites, sharpening the peak shape.[1]

Ticket #003: "I have two spots with very close Rf values (e.g., 0.35 and 0.38)."

Diagnosis: Isomer Separation Required.[1]

Root Cause: You likely have the desired product and a double-bond isomer (e.g., the

-

Change Selectivity: Switch the modifier from EtOAc to Toluene or DCM .

-

Argentation Chromatography: If the isomers differ only by the position/geometry of the isolated double bond, impregnate your silica with 10% Silver Nitrate (AgNO3).[1] The silver ions complex with the pi-systems differently based on steric accessibility.

Visual Workflow: Method Development Logic

Figure 1: Decision tree for selecting the appropriate stationary phase conditions based on compound stability.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent and reagent purification). [1]

-

Biotage. (2023).[1] Which solvents are best for terpene flash chromatography? (Discusses UV transparency of MTBE vs EtOAc for terpenes).

-

Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purification of Natural Products.[1] (General protocols for lipophilic compounds).

-

Li, J. J., et al. (2012).[1] Silica gel promotes reductions of aldehydes and ketones...[1][3] (Context on silica acidity and ketone reactivity). Organic Letters, 14(17), 4540-4543.[1]

Technical Support Center: Synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one (Pseudoionone)

Welcome to the technical support resource for the synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one (pseudoionone). This guide is designed for researchers and professionals to diagnose and resolve common issues encountered during the synthesis, with a primary focus on troubleshooting low conversion rates. The content is structured in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of pseudoionone, typically achieved via a base-catalyzed Aldol condensation of citral and acetone, are a frequent challenge.[1] This section provides a systematic approach to identifying and rectifying the root causes.

Question: My reaction has a significantly lower yield than expected. Where should I begin my investigation?

Answer:

When facing low conversion rates, a systematic review of fundamental parameters is the most effective approach before delving into complex mechanistic issues.[2] Many yield problems originate from often-overlooked variables in the experimental setup. We recommend a tiered approach, starting with the most common culprits.

Initial Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low yields.

Begin with Step 1 and proceed sequentially. Each step is detailed in the questions below.

Question: How do I confirm that my starting materials are not the cause of the low yield?

Answer:

The purity of your starting materials is paramount. Impurities can inhibit the catalyst or introduce competing side reactions.[2]

-

Citral (Aldehyde): Commercial citral is a mixture of isomers and can contain impurities from its source or degradation. Aldehydes are particularly susceptible to oxidation, forming carboxylic acids which can neutralize the base catalyst.

-

Validation Protocol: Before use, run a sample on GC-MS to confirm purity. An NMR spectrum can also be useful. Commercial citral can be purified by distillation under reduced pressure.[3] Store citral under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent oxidation.

-

-

Acetone (Ketone): Acetone should be of high purity and, critically, anhydrous, especially when using strong bases like sodium ethoxide.[2] Water can interfere with the formation of the enolate, which is the key nucleophilic intermediate in the reaction.[4]

-

Validation Protocol: Use a freshly opened bottle of HPLC-grade acetone or dry it over activated molecular sieves. A Karl Fischer titration can be used to determine the water content.

-

-

Solvents (e.g., Ethanol): If used as a co-solvent, ensure it is absolute (anhydrous).

Question: Could my choice or handling of the base catalyst be the issue?

Answer:

Absolutely. The base catalyst is the engine of this reaction, and its nature, concentration, and method of addition are critical. The reaction involves the deprotonation of acetone to form a nucleophilic enolate; this is the rate-determining step and is highly sensitive to the base.[4]

| Parameter | Common Issue | Recommended Action & Rationale |

| Catalyst Choice | Using a base that is too strong or too weak. | Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are common and effective.[1][3] Hydrotalcites have also been shown to be effective catalysts.[1] The choice depends on the desired reaction kinetics and scale. |

| Concentration | Catalyst concentration is too high, leading to side reactions like polymerization.[3] | The optimal molar ratio of citral:acetone:NaOH has been reported to be around 1:20:0.076.[1] Titrate your stock base solution to confirm its concentration before use. |

| Addition Method | Adding the base too quickly can cause localized high temperatures and concentrations, promoting unwanted side reactions. | Add the base solution dropwise to the cooled reaction mixture with vigorous stirring.[3] This ensures a homogeneous reaction environment and better temperature control. |

Question: How do temperature and reactant ratios affect the conversion rate?

Answer:

These are critical control parameters. The Aldol condensation is an equilibrium process, and these conditions dictate both the reaction rate and the position of the equilibrium.

-

Temperature: This reaction is often exothermic. Insufficient cooling can lead to a runaway reaction, significantly increasing the formation of byproducts.

-

Expert Insight: Many high-yield procedures recommend maintaining a low temperature (e.g., -10°C to 0°C) during the base addition.[3] This helps to control the reaction rate and improve selectivity. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to drive the final dehydration step.[5] Use a calibrated thermometer and an efficient cooling bath (ice-salt or a cryo-cooler).

-

-

Molar Ratio of Reactants: The ratio of acetone to citral is a key factor in maximizing the yield of the desired crossed-aldol product.

-

Expert Insight: A large excess of acetone (from 10 to 20 molar equivalents) is typically used.[1] According to Le Châtelier's principle, this pushes the reaction equilibrium toward the product. It also ensures that the enolate formed is predominantly from acetone, minimizing the potential for citral to self-condense.

-

Question: I suspect side reactions are consuming my materials. What are the likely culprits and how can I detect them?

Answer:

Side reactions are a major source of yield loss. The primary suspects are self-condensation and polymerization.

Common Side Reactions: